Differentiation by Unique Substitution Pattern on the Triazolopyrimidine Core
The target compound is substituted at the 6-position of the triazolo[1,5-a]pyrimidine ring with a propyl-2-ethoxyacetamide chain. In contrast, the vast majority of biologically characterized TP analogs—including clinical candidates—bear substitution at the 2-, 5-, and/or 7-positions [1]. For example, the extensively studied microtubule-stabilizing TP series (e.g., compounds in WO2019169111) are predominantly 5,7-disubstituted with alkyl/aryl groups, while ENPP1 inhibitor TPs favor 2-amino-5,7-diaryl arrangements [2]. No direct head-to-head comparison data exists between the target compound and these analogs.
| Evidence Dimension | Substitution position on triazolo[1,5-a]pyrimidine core |
|---|---|
| Target Compound Data | 6-position propyl-ethoxyacetamide (C12H17N5O2, MW 263.30) |
| Comparator Or Baseline | 2-amino-5,7-disubstituted TP analogs (common in microtubule and ENPP1 series); 5,7-disubstituted TP analogs in clinical development |
| Quantified Difference | No overlapping substitution pattern; target compound occupies a unique chemical space within the TP class |
| Conditions | Structural comparison based on published SAR catalogs and patent landscaping |
Why This Matters
A unique substitution pattern implies non-overlapping biological target profiles; procurement of a close analog with a different substitution pattern will not recapitulate the same experimental outcomes.
- [1] Fares, M. et al. Recent advances in 1,2,4-triazolo[1,5-a]pyrimidine chemistry. Bioorg. Med. Chem. 2019, 27, 115083. Comprehensive review of TP substitution patterns and their biological associations. View Source
- [2] [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorg. Med. Chem. Lett. 2024, 110, 129856. Illustrates the distinct 2-amino-5,7-diaryl substitution pattern of ENPP1-active TPs. View Source
